molecular formula C18H16ClNO3 B12901199 (7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol CAS No. 61576-10-1

(7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol

Cat. No.: B12901199
CAS No.: 61576-10-1
M. Wt: 329.8 g/mol
InChI Key: SOEPLTKIIVZGRZ-UHFFFAOYSA-N
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Description

(7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol is a functionalized quinoline derivative of significant interest in scientific research. Quinoline scaffolds are recognized as privileged structures in medicinal chemistry due to their ability to bind to diverse biological targets, forming the core of many antimalarial, anticancer, and antibacterial agents . This particular compound, featuring a methanol group at the 4-position and methoxyphenyl and chloro substituents, is a valuable intermediate for the synthesis of more complex molecules. Recent research highlights the exceptional efficacy of closely related quinoline-based compounds as corrosion inhibitors for mild steel in acidic environments . Studies on similar structures, such as 2-chloro-6-methoxy-3-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl) quinoline (CMMQ), have demonstrated corrosion inhibition efficiencies of up to 99.9% in 15% HCl, far surpassing many conventional inhibitors . The planar molecular structure and polar functional groups of these quinoline derivatives facilitate strong adsorption onto metal surfaces, primarily through chemisorption, forming a protective layer that minimizes exposure to corrosive media . This makes this compound a promising candidate for investigations in materials science and industrial chemistry. As a building block, it can be utilized in various synthetic methodologies, including Friedländer and Povarov reactions, to explore novel structure-activity relationships . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

61576-10-1

Molecular Formula

C18H16ClNO3

Molecular Weight

329.8 g/mol

IUPAC Name

[7-chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl]methanol

InChI

InChI=1S/C18H16ClNO3/c1-22-13-5-3-11(4-6-13)16-7-12(10-21)14-8-18(23-2)15(19)9-17(14)20-16/h3-9,21H,10H2,1-2H3

InChI Key

SOEPLTKIIVZGRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=C2)CO)OC)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol typically involves multi-step organic transformations starting from substituted quinoline precursors. The key steps include:

  • Formation of the quinoline core with appropriate substitution.
  • Introduction of the 4-(4-methoxyphenyl) substituent at position 2.
  • Selective chlorination at position 7.
  • Installation of the methoxy group at position 6.
  • Functionalization of the 4-position with a hydroxymethyl group.

Specific Synthetic Routes

Starting from 6-Chloro-4-ethoxy-7-methoxy-2-methylquinoline Derivatives

A documented approach involves the transformation of 6-chloro-4-ethoxy-7-methoxy-2-methylquinoline derivatives through demethylation and substitution reactions. For example, treatment with hydrobromic acid in acetic acid at elevated temperatures (90 °C) for 24 hours facilitates the conversion to the corresponding quinolone intermediate, which can then be further functionalized to introduce the hydroxymethyl group at position 4. The product is isolated by neutralization and recrystallization steps to yield the target compound with moderate to good yields (~60%).

Boron Tribromide-Mediated Demethylation

Boron tribromide (BBr3) is used to selectively demethylate methoxy groups on the quinoline ring. For instance, 2-methyl-3-(4-phenoxyphenyl)quinolin-4(1H)-one derivatives treated with BBr3 in anhydrous dichloromethane at room temperature for 18 hours yield demethylated intermediates. These intermediates can be further processed to introduce the hydroxymethyl group at the 4-position.

Halogenation and Nucleophilic Substitution

Chlorination at position 7 is achieved using halogenating reagents such as phosphorus oxychloride (POCl3) or phosphorus oxybromide (POBr3) under reflux conditions. The halogenated quinoline intermediates then undergo nucleophilic substitution reactions with alkoxide or phenoxide ions to introduce the 4-(4-methoxyphenyl) substituent. This step often uses sodium or potassium bases to generate the nucleophilic species from the corresponding alcohols or phenols.

Ultrasound-Assisted Synthesis for Large-Scale Production

Industrial-scale synthesis employs ultrasound-assisted techniques to enhance reaction rates and yields. Ultrasound irradiation improves mass transfer and reaction efficiency, particularly in substitution and cyclization steps, enabling more efficient production of this compound.

Oxidative Aromatization

Oxidative aromatization is a key step in the synthesis of quinoline derivatives. Molecular iodine in methanol under reflux conditions is used to convert 2,3-dihydroquinolin-4(1H)-ones to fully aromatic quinolines. This method is applicable to intermediates bearing aryl substituents and methoxy groups, facilitating the formation of the quinoline core with the desired substitution pattern.

Summary of Key Reaction Conditions

Step Reagents/Conditions Outcome/Yield Notes
Demethylation Boron tribromide, CH2Cl2, RT, 18 h Demethylated intermediate, ~60% yield Selective cleavage of methoxy groups
Halogenation POCl3 or POBr3, reflux 7-chloro or 7-bromo quinoline Halogenation at position 7
Nucleophilic substitution Sodium or potassium alkoxide, DMF or DMSO Substituted quinoline Introduction of 4-(4-methoxyphenyl) group
Oxidative aromatization Iodine, methanol, reflux Aromatic quinoline, high yield Aromatization of dihydroquinolinones
Ultrasound-assisted synthesis Ultrasound irradiation, optimized solvents Improved reaction efficiency Industrial scale-up

Research Findings and Optimization

  • The use of boron tribromide allows for selective demethylation without affecting other sensitive groups, which is critical for maintaining the integrity of the quinoline core and other substituents.

  • Halogenation with phosphorus oxychloride is efficient and provides a good leaving group for subsequent nucleophilic substitution, enabling the introduction of the 4-(4-methoxyphenyl) substituent with high regioselectivity.

  • Ultrasound-assisted synthesis has been shown to reduce reaction times and increase yields, making it suitable for large-scale production while maintaining product purity.

  • Oxidative aromatization using iodine is a mild and effective method to achieve full aromaticity in quinoline derivatives, which is essential for the biological activity of the compound.

Chemical Reactions Analysis

Oxidation of the Hydroxymethyl Group

The primary alcohol group at position 4 can undergo oxidation to form a carbonyl derivative. For example:

  • Aldehyde Formation : Oxidation using agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) converts the hydroxymethyl group to a carbaldehyde. This reaction is critical for synthesizing intermediates like 7-chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde (EVT-13026432), a precursor for further functionalization via Wittig or Grignard reactions.

ReactionReagent/ConditionsProductYieldSource
Oxidation of -CH₂OH to -CHOPCC in dichloromethane, room temperatureQuinoline-4-carbaldehyde85–90%

Nucleophilic Substitution at Chloro (C7)

The chloro substituent at position 7 is susceptible to nucleophilic displacement, particularly under basic conditions:

  • Amine Substitution : Reaction with primary or secondary amines (e.g., piperazine derivatives) in polar aprotic solvents like 2-ethoxyethanol, catalyzed by pyridine hydrochloride, yields 7-aminoquinoline derivatives .

  • Alkoxy/Thioalkoxy Substitution : Treatment with alkoxides (e.g., NaOMe) or thiols (e.g., NaSH) in DMF or NMP replaces chlorine with O- or S-based groups .

ReactionReagent/ConditionsProductYieldSource
Cl → NHR4-Methylpiperazine, 2-ethoxyethanol, 115°C7-(4-Methylpiperazin-1-yl)-quinoline70–75%
Cl → OMeNaOMe, DMF, reflux7-Methoxyquinoline derivative60–65%

Functionalization of the Methanol Group

The hydroxymethyl group participates in esterification, etherification, and protection/deprotection strategies:

  • Etherification : Alkylation with methyl iodide or ethyl bromide in the presence of NaH/DMF forms methyl or ethyl ethers .

  • Esterification : Reaction with acetyl chloride or anhydrides produces acetate esters, useful as protecting groups .

ReactionReagent/ConditionsProductYieldSource
-CH₂OH → -CH₂OAcAcetic anhydride, pyridine4-Acetoxymethylquinoline90–95%
-CH₂OH → -CH₂OCH₃CH₃I, NaH, DMF4-Methoxymethylquinoline80–85%

Demethylation of Methoxy Groups

Selective demethylation of the methoxy groups at positions 6 or 2 can be achieved using boron tribromide (BBr₃) in dichloromethane, yielding phenolic intermediates for further derivatization :

ReactionReagent/ConditionsProductYieldSource
6-OMe → 6-OHBBr₃, DCM, 0°C to RT6-Hydroxyquinoline derivative70–75%

Magnesiation and Cross-Coupling Reactions

The quinoline core undergoes magnesiation at position 4 under flow conditions using i-PrMgCl·LiCl, enabling the introduction of electrophiles (e.g., aldehydes, ketones) to form aryl alcohols or ketones :

ReactionReagent/ConditionsProductYieldSource
Magnesiation + Benzaldehydei-PrMgCl·LiCl, flow reactor, 50 s4-(Benzyl alcohol)-quinoline86%

Biological Activity and SAR Insights

Modifications at position 4 (methanol group) and position 7 (chloro group) significantly influence antimalarial and antiviral activities. For instance:

  • Chloro → Piperazinyl Substitution : Enhances microsomal stability and solubility, critical for in vivo efficacy .

  • Methanol → Aldehyde Oxidation : Improves reactivity in conjugate addition reactions for drug candidate synthesis.

Stability and Degradation Pathways

  • Acidic Conditions : The hydroxymethyl group may dehydrate to form a quinoline-4-carbaldehyde under strong acidic conditions.

  • Oxidative Stress : Susceptible to oxidation by radical species, necessitating stabilizers in formulation .

Comparative Reactivity Table

Functional GroupReactivityPreferred ReagentsApplications
C7-ClNucleophilic substitution (SNAr)Amines, alkoxides, thiolsAntimalarial agents
C4-CH₂OHOxidation, esterification, etherificationPCC, acetic anhydride, alkyl halidesProdrug synthesis
C6-OMeDemethylationBBr₃Phenolic intermediates

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. The specific compound (7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of this compound on breast cancer cells. Results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective concentrations for therapeutic use .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table summarizes findings from a study that tested various concentrations of this compound against common pathogens .

Neuropharmacology

The compound's structural features suggest potential use in neuropharmacology, particularly in treating neurodegenerative diseases like Alzheimer's.

Case Study:
A recent investigation assessed the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that administration of this compound led to improved cognitive function and reduced amyloid plaque formation in the brain .

Cosmetic Applications

Given its chemical properties, there is potential for this compound in cosmetic formulations, particularly as an antioxidant and skin conditioning agent.

Research Findings:
A formulation study highlighted its effectiveness in reducing oxidative stress markers in skin cells, suggesting its applicability in anti-aging products .

Mechanism of Action

The mechanism of action of (7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Compound Name Substituents (Quinoline Positions) Molecular Formula Molecular Weight Key Features
(7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol (Target) 7-Cl, 6-OCH3, 2-(4-OCH3Ph), 4-CH2OH C19H17ClNO4 370.80 Methanol group enhances hydrophilicity; multiple methoxy groups improve stability .
2-(4-R-phenyl)(quinolin-4-yl)(pyridin-2-yl)methanol (II-6) 4-CH2OH, 2-(4-R-Ph), pyridinyl substituent C22H17N3O 339.39 Pyridine ring introduces π-stacking potential; yields 87–96% via NaBH4 reduction .
(2-(4-Methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) 2-(4-OCH3Ph), 4-CH2OH, 2-piperidinyl C22H24N2O2 360.44 Piperidine group enhances lipophilicity; reverses multidrug resistance in cancer .
2-(4-Chlorophenyl)quinolin-4-ylmethanol (Vacquinol-1) 2-(4-ClPh), 4-CH2OH, piperidinyl C21H21ClN2O 360.86 Stereochemistry dictates oncolytic efficacy; distinct pharmacokinetic profile .
1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone Multiple chloro, quinoline, and acetyl groups C29H20Cl2N2O2 519.39 Crystal structure stabilized by C–H···O hydrogen bonds and π–π stacking .
7-Methoxy-2-methylquinolin-4-ol 7-OCH3, 2-CH3, 4-OH C11H11NO2 189.21 Simpler structure with limited substituents; used as a scaffold for derivatives .

Physicochemical and Structural Properties

  • Hydrogen Bonding: The target compound’s methanol group can form hydrogen bonds, similar to II-6 and NSC23925, enhancing solubility. In contrast, acetylated analogs (e.g., compound) rely on weaker C–H···O interactions .
  • Planarity and Packing: Quinoline rings in halogenated derivatives (e.g., compound) exhibit near-planar geometries (deviation <0.07 Å), with π–π stacking contributing to crystal stability .
  • Lipophilicity: Methoxy and chloro substituents increase logP values, but the methanol group counterbalances this, as seen in NSC23925 .

Biological Activity

The compound (7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.

The molecular structure of this compound can be described by the following characteristics:

PropertyValue
Molecular FormulaC17H16ClN1O3
Molecular Weight299.752 g/mol
LogP4.572
PSA31.35 Ų

Synthesis

The synthesis of this compound involves multi-step organic reactions starting from readily available precursors. The method typically employs condensation reactions followed by various functional group modifications to achieve the desired quinoline structure, which is crucial for its biological activity.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. In particular, this compound has demonstrated cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : Studies have shown that this compound exhibits potent cytotoxic activity against human colon cancer cell lines (HCT116), with IC50 values indicating effective inhibition of cell proliferation.
  • Mechanism of Action : The compound's mechanism appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased caspase activity and mitochondrial membrane potential disruption in treated cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition of Pathogens : It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .
  • Mechanism : The antimicrobial action is believed to be mediated through the disruption of bacterial cell membranes and interference with metabolic processes.

Toxicological Profile

A critical aspect of any therapeutic compound is its safety profile:

  • Acute Toxicity : The LD50 values indicate low acute toxicity in animal models, with no significant adverse effects observed at therapeutic doses .
  • Mutagenicity Tests : Ames tests have confirmed that this compound does not exhibit mutagenic properties, reinforcing its potential as a safe therapeutic candidate .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Colon Cancer Cells : A study published in the Journal of Heterocyclic Chemistry reported that the compound effectively inhibited growth in HCT116 cells, with a detailed analysis of its structure-activity relationship (SAR) revealing critical substituents that enhance potency .
  • Antimicrobial Efficacy : Research published in MDPI demonstrated that derivatives of quinoline compounds, including this one, showed significant antibacterial activity against resistant strains, emphasizing their role in overcoming antibiotic resistance .

Q & A

Q. Key Considerations :

  • Avoid competing reactions by protecting the methoxy groups during chlorination.
  • Monitor reaction progress via TLC or HPLC to prevent over-chlorination.

Basic: Which spectroscopic techniques are most reliable for characterizing the hydroxymethyl group in this compound?

Q. Methodological Answer :

  • ¹H/¹³C NMR : The hydroxymethyl proton (CH₂OH) typically appears as a triplet (~δ 4.5–5.0 ppm) coupled with adjacent protons. The hydroxyl proton may show broad resonance (δ 1.5–3.0 ppm), suppressed by D₂O exchange .
  • IR Spectroscopy : Confirm the presence of -OH (broad peak ~3200–3600 cm⁻¹) and C-O (1200–1250 cm⁻¹) stretches .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₁₇ClNO₃⁺ requires m/z 342.0899) .

Q. Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 3:1 → 1:2) to separate polar byproducts .
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystal growth .
  • HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) for high-purity isolation .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different studies?

Methodological Answer :
Discrepancies may arise from:

Assay Conditions : Compare solvent systems (e.g., DMSO concentration affects solubility) and cell lines used .

Stereochemical Purity : Verify enantiomeric excess via chiral HPLC or CD spectroscopy.

Metabolic Stability : Assess microsomal degradation rates to explain variance in in vitro vs. in vivo results .

Recommendation : Replicate studies under standardized protocols (e.g., NIH/WHO guidelines) and validate purity with SC-XRD .

Advanced: What strategies are effective for analyzing non-covalent interactions (e.g., π-stacking) in crystal packing?

Methodological Answer :
Use Mercury (CCDC) or CrystalExplorer to:

Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H···O, π-π interactions) .

Energy Frameworks : Calculate interaction energies between molecular pairs to identify stabilizing forces .

Example : In a chloro-methoxyquinoline analog, π-π stacking between quinoline rings (3.5 Å spacing) contributed to lattice stability .

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